molecular formula C24H40O3 B15294037 12alpha-Hydroxy-5beta-cholan-24-oic Acid

12alpha-Hydroxy-5beta-cholan-24-oic Acid

Cat. No.: B15294037
M. Wt: 376.6 g/mol
InChI Key: OBUOWZOYJNAMCZ-VSRDABHLSA-N
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Description

12alpha-Hydroxy-5beta-cholan-24-oic acid is a bile acid derivative that plays a significant role in the metabolism of cholesterol. It is a 3-oxo-5beta-steroid that is structurally related to 7-deoxycholic acid, with a hydroxy group at position 12 and a carboxylic acid group at position 24 . This compound is known for its involvement in various biological processes and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12alpha-Hydroxy-5beta-cholan-24-oic acid typically involves the oxidation of 7-deoxycholic acid. The hydroxy group at position 3 undergoes formal oxidation to form the corresponding ketone . The reaction conditions often include the use of oxidizing agents such as chromium trioxide or potassium permanganate in an acidic medium.

Industrial Production Methods: Industrial production of this compound may involve biotransformation processes using microbial cultures that can selectively oxidize specific positions on the steroid nucleus. This method is advantageous due to its specificity and environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions: 12alpha-Hydroxy-5beta-cholan-24-oic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group at position 12 can be oxidized to form a ketone.

    Reduction: The ketone group at position 3 can be reduced back to a hydroxy group.

    Substitution: The carboxylic acid group at position 24 can participate in esterification reactions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide, potassium permanganate, or other strong oxidizing agents in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Alcohols in the presence of acid catalysts for esterification.

Major Products Formed:

    Oxidation: Formation of 12-keto derivatives.

    Reduction: Formation of 3-hydroxy derivatives.

    Substitution: Formation of esters at the carboxylic acid group.

Scientific Research Applications

12alpha-Hydroxy-5beta-cholan-24-oic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 12alpha-Hydroxy-5beta-cholan-24-oic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    7-Deoxycholic Acid: A precursor in the synthesis of 12alpha-Hydroxy-5beta-cholan-24-oic acid.

    Cholic Acid: Another bile acid with similar structural features but different functional groups.

    Chenodeoxycholic Acid: Shares the bile acid backbone but differs in the position and number of hydroxy groups.

Uniqueness: this compound is unique due to its specific hydroxy and ketone functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with nuclear receptors and modulate gene expression sets it apart from other bile acids .

Properties

Molecular Formula

C24H40O3

Molecular Weight

376.6 g/mol

IUPAC Name

(4R)-4-[(5S,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H40O3/c1-15(7-12-22(26)27)18-10-11-19-17-9-8-16-6-4-5-13-23(16,2)20(17)14-21(25)24(18,19)3/h15-21,25H,4-14H2,1-3H3,(H,26,27)/t15-,16+,17+,18-,19+,20+,21+,23+,24-/m1/s1

InChI Key

OBUOWZOYJNAMCZ-VSRDABHLSA-N

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CCCC4)C)O)C

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCCC4)C)O)C

Origin of Product

United States

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